molecular formula C19H18N4O4S B398116 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline

8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline

Katalognummer: B398116
Molekulargewicht: 398.4g/mol
InChI-Schlüssel: NVOPFPCMVCHXKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the sulfonylation of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. Finally, the two intermediates are coupled under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with different oxidation states.

    Reduction: Formation of amino-quinoline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzenesulfonyl-piperazine moiety can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
  • 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile

Comparison

8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is unique due to the presence of both the nitro group and the benzenesulfonyl-piperazine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the nitro group can undergo specific redox reactions, while the benzenesulfonyl-piperazine moiety can interact with different molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C19H18N4O4S

Molekulargewicht

398.4g/mol

IUPAC-Name

8-[4-(benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline

InChI

InChI=1S/C19H18N4O4S/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)21-11-13-22(14-12-21)28(26,27)15-5-2-1-3-6-15/h1-10H,11-14H2

InChI-Schlüssel

NVOPFPCMVCHXKJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.